Apelin-13 Exhibits 5.4-Fold to 54-Fold Higher Functional Potency (EC50) than Longer Apelin Isoforms in cAMP Assays
In CHO cells expressing the human APJ receptor, apelin-13 activates the receptor with an EC50 of 0.37 nM, demonstrating significantly higher functional potency compared to apelin-17 (EC50 = 2.5 nM) and apelin-36 (EC50 = 20 nM) . This represents a 6.8-fold potency advantage over apelin-17 and a 54-fold advantage over apelin-36. In competitive binding assays using human heart tissue, [Pyr1]apelin-13 (pKi = 8.83 ± 0.06) binds with comparable high affinity to apelin-17 (pKi = 9.57 ± 0.08), though apelin-17 exhibits approximately 5.5-fold higher absolute binding affinity [1].
| Evidence Dimension | Functional activation potency (EC50) for APJ receptor |
|---|---|
| Target Compound Data | Apelin-13 EC50 = 0.37 nM |
| Comparator Or Baseline | Apelin-17 EC50 = 2.5 nM; Apelin-36 EC50 = 20 nM |
| Quantified Difference | 6.8-fold more potent than apelin-17; 54-fold more potent than apelin-36 |
| Conditions | CHO cells expressing human APJ receptor; forskolin-stimulated cAMP inhibition assay |
Why This Matters
Higher functional potency enables lower compound usage in cAMP signaling assays and may reduce per-experiment procurement costs for receptor activation studies.
- [1] Read C, Fitzpatrick CM, Yang P, et al. Apelin peptides linked to anti-serum albumin domain antibodies retain affinity in vitro and are efficacious receptor agonists in vivo. Basic & Clinical Pharmacology & Toxicology. 2020;126(S6):3-10. View Source
